molecular formula C13H17ClN2O B13731812 3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride CAS No. 14716-59-7

3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride

Cat. No.: B13731812
CAS No.: 14716-59-7
M. Wt: 252.74 g/mol
InChI Key: NFQBUDFQIYPMLR-UHFFFAOYSA-N
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Description

3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method includes the use of tert-butyl nitrite or isoamyl nitrite to facilitate the reaction between substituted aldoximes and alkynes under conventional heating conditions . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine . Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: NaIO4

    Reduction: Hydrazine hydrate, methanol

    Substitution: Phosphine, acyl chloride, base

Major Products:

    Oxidation: Corresponding oximes

    Reduction: Isoxazole-3-carbohydrazide

    Substitution: Disubstituted isoxazoles

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to exhibit inhibitory activity against the cytosolic isoform hCA II, an antiglaucoma drug target . The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride can be compared with other isoxazole derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry.

Properties

CAS No.

14716-59-7

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

dimethyl-[1-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium;chloride

InChI

InChI=1S/C13H16N2O.ClH/c1-10(15(2)3)13-9-12(14-16-13)11-7-5-4-6-8-11;/h4-10H,1-3H3;1H

InChI Key

NFQBUDFQIYPMLR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NO1)C2=CC=CC=C2)[NH+](C)C.[Cl-]

Origin of Product

United States

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